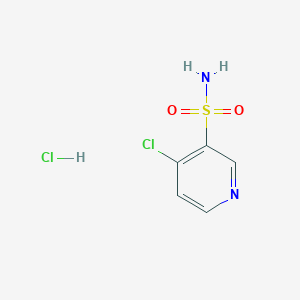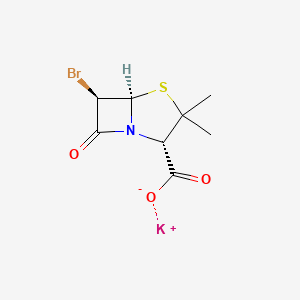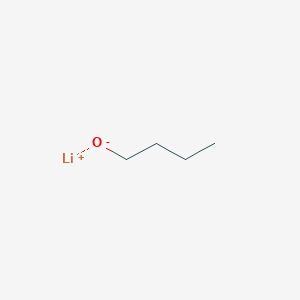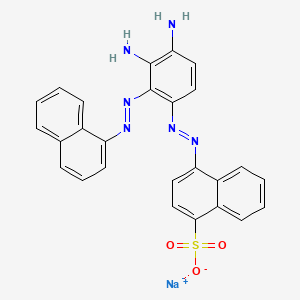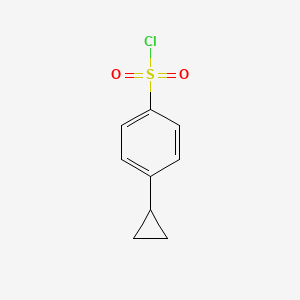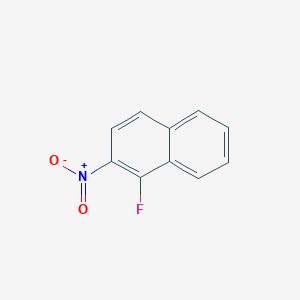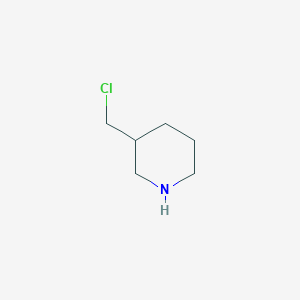
3-(Chloromethyl)piperidine
Vue d'ensemble
Description
3-(Chloromethyl)piperidine is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH, consisting of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .
Synthesis Analysis
Piperidine derivatives are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of piperidine is easy, economic, and less time-consuming .Molecular Structure Analysis
The molecular formula of 3-(Chloromethyl)piperidine is C6H12ClN . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The precise structure of a cationic Chair-Ax-like conformer induced by removal of an electron from the lone-pair sp3 orbital of the nitrogen atom in piperidine has been revealed .Chemical Reactions Analysis
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
3-(Chloromethyl)piperidine has a molecular weight of 164.03 . It is a solid with a melting point of 137-143 °C (lit.) .Applications De Recherche Scientifique
Synthesis of Stereodefined Piperidines
Research by Vervisch et al. (2010) explored the synthesis of stereodefined piperidines from aziridines. They successfully converted 2-(2-Cyano-2-phenylethyl)aziridines into novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. These piperidines were further used to synthesize various compounds, including 2-chloromethyl-, 2-hydroxymethyl-, and 2-carboxymethyl-4-phenylpiperidine-4-carboxylic acids, among others (Vervisch et al., 2010).
Antimicrobial and Antiviral Activities
Aytemir and Ozçelik (2010) synthesized a series of 6-chloromethyl-3-hydroxy-2-substituted 4H-pyran-4-one derivatives with significant antimicrobial and antiviral activities. They prepared Mannich base derivatives using substituted piperazine or piperidine derivatives on chlorokojic acid. These compounds showed notable activity against various bacteria and viruses (Aytemir & Ozçelik, 2010).
Synthesis of Pharmacologically Relevant Compounds
Rodríguez-Franco and Fernández-Bachiller (2002) described the synthesis of 1-benzyl-4-(chloromethyl)piperidine and its application in creating potential pharmaceuticals. Their method involved reactions with several purines to yield various N-benzylpiperidine and N-benzylpyrrolidine derivatives (Rodríguez-Franco & Fernández-Bachiller, 2002).
Synthesis of Conformationally Rigid Diamines
Smaliy et al. (2011) proposed a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a conformationally rigid diamine of significant importance in medicinal chemistry. Their method involved the catalytic hydrogenation of pyrrolylpyridine (Smaliy et al., 2011).
Synthesis of 4H-chromone Derivatives
Rao et al. (2014) worked on synthesizing 3-[5-(Morpholinomethyl/Piperidinomethyl/Pyrrolidinemethyl)-1,2,4-oxadiazol-3-yl]-4H-chromones. They reacted 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole with different compounds to create diverse derivatives (Rao et al., 2014).
Anti-Cancer Agents
Ramalingam et al. (2022) synthesized a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones for potential anti-cancer applications. Their compounds demonstrated therapeutic efficacy against various hematological cancer cell lines (Ramalingam et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery .
Propriétés
IUPAC Name |
3-(chloromethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN/c7-4-6-2-1-3-8-5-6/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXSKUPMQZMWSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625734 | |
| Record name | 3-(Chloromethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)piperidine | |
CAS RN |
220510-75-8 | |
| Record name | 3-(Chloromethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine](/img/structure/B1630005.png)
![[1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-4-hydroxy-3'-(trifluoromethyl)-](/img/structure/B1630006.png)

